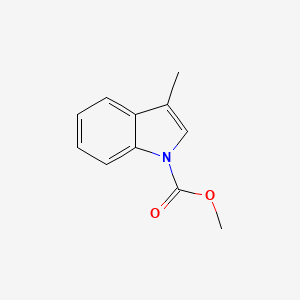

Methyl 3-methyl-1h-indole-1-carboxylate

Beschreibung

Methyl 3-methyl-1H-indole-1-carboxylate is an indole derivative with a methyl group at the 3-position and a carboxymethyl ester group at the 1-position of the heterocyclic ring. Indole derivatives are widely studied for their biological activities and applications in pharmaceutical chemistry. The compound’s reactivity and stability are influenced by the electron-withdrawing ester group at the 1-position and the methyl substituent at the 3-position, which may sterically and electronically modulate interactions in synthesis or biological systems .

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

methyl 3-methylindole-1-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |

InChI-Schlüssel |

PLYOCHMABYWYHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C2=CC=CC=C12)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: 1-Methylindole-3-carboxylic acid.

Reduction: 3-Methyl-1h-indole-1-carbinol.

Substitution: Various substituted indoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.

Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs, positional isomers, and derivatives with substituent variations. Key differences in physical properties, spectral data, and synthesis routes are highlighted.

Table 1: Structural and Physical Properties

Key Comparisons

Positional Isomerism Methyl 1-methyl-1H-indole-3-carboxylate (1-CH₃, 3-COOCH₃): Exhibits a planar molecular structure with intermolecular C–H···O hydrogen bonds forming sheets in the crystal lattice. The carboxymethyl group at position 3 results in distinct UV absorption at λmax = 297 nm .

Ester Group Variations

- tert-Butyl 3-methyl-1H-indole-1-carboxylate : The bulky tert-butyl ester may enhance steric hindrance, affecting reactivity in substitution or coupling reactions compared to the methyl ester .

- Methyl-1-pentyl-1H-indole-3-carboxylate : A longer N-alkyl chain (pentyl) increases hydrophobicity, which could influence binding affinity in biological systems compared to the shorter methyl group .

Methyl 1-methoxy-1H-indole-3-carboxylate: A methoxy group at position 1 may increase resonance stabilization compared to methyl, affecting spectral shifts in NMR or UV-vis .

Synthetic Routes Methyl 1-methyl-1H-indole-3-carboxylate is synthesized via esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol and H₂SO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.